CID 156592368

Description

Chemical Identity and Nomenclature

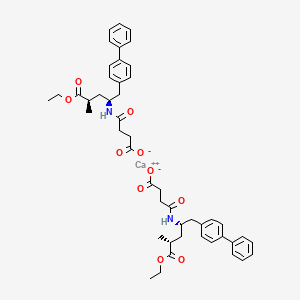

AHU-377 hemicalcium salt exists as a complex chemical entity with multiple nomenclature designations reflecting its structural characteristics and therapeutic applications. The compound bears the Chemical Abstracts Service registry number 1369773-39-6 and possesses the molecular formula C48H56CaN2O10, corresponding to a molecular weight of 861.04364 daltons. The International Union of Pure and Applied Chemistry systematic name designates this compound as calcium 4-(((2S,4R)-1-([1,1'-biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoate.

The nomenclature diversity surrounding AHU-377 hemicalcium salt reflects its multi-faceted chemical identity and therapeutic significance. Alternative designations include sacubitril calcium, sacubitril hemicalcium salt, sacubitril calcium salt, and various research codes such as LCZ696-1 and AHU377 calcium salt. The compound's systematic chemical name, 4-(((2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl)amino)-4-oxobutanoic acid calcium salt, precisely describes its structural architecture.

Chemical databases document the compound under multiple identifiers, including the MDL number MFCD28137893 and FDA UNII designation 8F45HCQ47Q. The structural complexity necessitates careful stereochemical designation, with the compound existing as a single diastereomer possessing specific stereocenters at the 2S and 4R positions. Physical characterization reveals the compound as a white to beige powder with a melting point exceeding 140°C with decomposition and a density of 1.24 g/cm³ at 20°C.

Historical Development of AHU-377

The historical trajectory of AHU-377 development represents a paradigmatic example of rational drug design in cardiovascular therapeutics, emerging from decades of research into natriuretic peptide system enhancement and renin-angiotensin system modulation. The compound's development originated from the recognition that neprilysin inhibition could provide therapeutic benefits by preventing the degradation of beneficial vasoactive peptides while simultaneously requiring combination with angiotensin receptor blockade to mitigate potential adverse effects.

Early pharmacological investigations established AHU-377 as a prodrug requiring enzymatic activation to achieve therapeutic efficacy. Research demonstrated that following oral administration, the compound undergoes rapid conversion by esterases to form the active neprilysin inhibitor LBQ657, with maximum concentrations of the parent compound achieved within 0.5 to 1.1 hours and the active metabolite reaching peak levels between 1.9 and 3.5 hours. This pharmacokinetic profile supported the development of twice-daily dosing regimens in clinical applications.

The evolution from individual neprilysin inhibitor research to combination therapy development marked a critical milestone in AHU-377's historical progression. Scientists recognized that neprilysin inhibition alone could lead to increased angiotensin II levels through reduced peptide degradation, necessitating concurrent angiotensin receptor blockade. This insight drove the development of LCZ696, combining AHU-377 with valsartan in a 1:1 molar ratio to achieve dual mechanism therapeutic activity.

Preclinical studies in various animal models, including Dahl salt-sensitive rats and deoxycorticosterone acetate-salt hypertensive models, provided crucial validation of AHU-377's therapeutic potential. These investigations demonstrated dose-dependent antihypertensive effects, with particularly pronounced efficacy in the Dahl salt-sensitive model, suggesting enhanced effectiveness in volume-dependent hypertension scenarios. The compound's ability to augment atrial natriuretic peptide-induced plasma cyclic guanosine monophosphate levels by 2.4 to 4.0-fold provided mechanistic confirmation of its neprilysin inhibitory activity.

Position in Medicinal Chemistry Research

AHU-377 hemicalcium salt occupies a distinguished position within contemporary medicinal chemistry research as a representative of the angiotensin receptor-neprilysin inhibitor class, demonstrating sophisticated molecular design principles that address multiple pathophysiological pathways simultaneously. The compound exemplifies advanced prodrug strategies in pharmaceutical development, utilizing enzymatic activation mechanisms to achieve targeted therapeutic effects while optimizing pharmacokinetic properties.

The structural architecture of AHU-377 hemicalcium salt incorporates several key medicinal chemistry design elements that contribute to its therapeutic efficacy and selectivity profile. The biphenyl moiety serves as a critical pharmacophore element, occupying specific subsites within the neprilysin active site and contributing to the compound's selectivity against structurally homologous zinc metallopeptidases. Crystallographic studies have revealed that the compound's P1'-biphenyl group induces conformational changes upon binding, providing mechanistic insights into its selectivity profile.

The calcium salt formulation of AHU-377 represents an important pharmaceutical chemistry consideration, influencing both the compound's stability characteristics and bioavailability properties. The hemicalcium salt form provides enhanced stability compared to the free acid, with storage recommendations indicating maintenance at -20°C to preserve chemical integrity. The salt formation also impacts solubility characteristics, with the compound demonstrating limited solubility in aqueous media but enhanced dissolution in organic solvents such as dimethyl sulfoxide.

Contemporary medicinal chemistry research has positioned AHU-377 hemicalcium salt as a prototype for dual mechanism cardiovascular therapeutics, inspiring investigation into related neprilysin inhibitor compounds and combination therapeutic strategies. The compound's success has validated the concept of simultaneous renin-angiotensin system blockade and natriuretic peptide system enhancement, leading to expanded research into related therapeutic targets and combination approaches.

Relationship to Sacubitril and LCZ696

The relationship between AHU-377 hemicalcium salt, sacubitril, and LCZ696 represents a sophisticated pharmaceutical chemistry paradigm wherein multiple chemical entities collaborate to achieve enhanced therapeutic outcomes through complementary mechanisms of action. AHU-377 constitutes the nonproprietary designation for sacubitril, the neprilysin inhibitor prodrug component of the combination therapeutic LCZ696.

LCZ696 exists as a crystalline complex comprising equimolar amounts of sacubitril and valsartan in their anionic forms, accompanied by sodium cations and water molecules to maintain structural integrity. Upon oral administration, this complex rapidly dissociates, liberating both active components for independent absorption and distribution. The sacubitril component, designated as AHU-377, undergoes enzymatic cleavage of its ethyl ester moiety to generate LBQ657, the pharmacologically active neprilysin inhibitor.

The pharmacokinetic relationship between these compounds demonstrates carefully orchestrated temporal coordination designed to optimize therapeutic efficacy. Following LCZ696 administration, valsartan and AHU-377 achieve rapid systemic exposure, with maximum concentrations reached between 1.7 to 2.2 hours and 0.5 to 1.1 hours, respectively. The conversion of sacubitril to its active metabolite LBQ657 occurs within 3.5 hours of ingestion, with both LBQ657 and valsartan exhibiting similar elimination half-lives of 12 and 14 hours, respectively, supporting twice-daily dosing regimens.

The structural relationship between AHU-377 and its active metabolite LBQ657 exemplifies sophisticated prodrug design principles in medicinal chemistry. The ethyl ester functionality present in AHU-377 serves as a bioreversible protecting group, enhancing the compound's stability and bioavailability characteristics while ensuring rapid in vivo conversion to the active form. This prodrug strategy addresses the inherent instability challenges associated with the free carboxylic acid form while maintaining potent neprilysin inhibitory activity.

Clinical studies have demonstrated that the LCZ696 combination, incorporating AHU-377 as the neprilysin inhibitor component, achieves superior therapeutic outcomes compared to individual component therapies. The PARADIGM-HF clinical trial revealed a 20% reduction in cardiovascular death risk and a 21% decrease in hospitalization risk compared to standard angiotensin-converting enzyme inhibitor therapy. These findings validate the synergistic relationship between AHU-377's neprilysin inhibitory activity and valsartan's angiotensin receptor blockade.

Significance in Neprilysin Inhibition Research

AHU-377 hemicalcium salt represents a landmark achievement in neprilysin inhibition research, establishing the feasibility of selective neprilysin targeting while addressing historical challenges associated with non-selective inhibition approaches. The compound's development marked the successful resolution of angioedema concerns that plagued earlier neprilysin inhibitor programs, achieved through selective inhibition design that preserves alternative bradykinin degradation pathways.

Neprilysin, designated as membrane metallo-endopeptidase or neutral endopeptidase, functions as a zinc-dependent type II integral membrane peptidase belonging to the M13 metallopeptidase family. The enzyme degrades numerous vasoactive peptides, including atrial natriuretic peptide, brain natriuretic peptide, bradykinin, adrenomedullin, and endothelin-1. AHU-377's selective inhibition of this enzyme leads to increased levels of beneficial natriuretic peptides while avoiding the excessive bradykinin accumulation associated with combined angiotensin-converting enzyme and neprilysin inhibition.

Structural studies utilizing crystallographic analysis have provided unprecedented insights into AHU-377's mechanism of neprilysin inhibition through examination of the LBQ657-neprilysin complex. These investigations revealed that the active metabolite occupies the S1, S1', and S2' subsites of the neprilysin active site, consistent with a competitive inhibition mechanism. The binding interaction induces conformational changes, particularly involving the P1'-biphenyl moiety of the inhibitor, which contributes to selectivity against structurally related zinc metallopeptidases.

The research significance of AHU-377 extends beyond its immediate therapeutic applications to encompass broader implications for understanding chronic neprilysin inhibition effects. Long-term neprilysin inhibitor therapy may influence numerous biological processes given the enzyme's diverse substrate profile, including potential effects on amyloid-β peptide metabolism with implications for Alzheimer's disease research. Additionally, investigations have explored the compound's effects on inflammatory mediators, cardiovascular remodeling, and renal function regulation.

Contemporary neprilysin inhibition research has expanded to investigate AHU-377's effects on diverse cardiovascular pathologies beyond heart failure, including hypertension management, endothelial dysfunction, and cardiovascular inflammation. Studies have demonstrated that neprilysin inhibition through AHU-377 can suppress inflammatory markers such as interleukin-6, matrix metalloproteinase-8, and monocyte chemoattractant protein-1 in oxidized low-density lipoprotein-challenged systems. These findings suggest broader anti-inflammatory therapeutic potential extending beyond traditional cardiovascular applications.

The compound's role in advancing understanding of natriuretic peptide system physiology has proven invaluable for cardiovascular research. AHU-377's ability to enhance endogenous natriuretic peptide levels provides a pharmacological tool for investigating the therapeutic potential of natriuretic peptide system augmentation. Research utilizing this compound has confirmed the central role of the natriuretic peptide system in blood pressure regulation and has validated the therapeutic strategy of neprilysin inhibition for cardiovascular disease management.

Properties

CAS No. |

1369773-39-6 |

|---|---|

Molecular Formula |

C24H29CaNO5 |

Molecular Weight |

451.6 g/mol |

IUPAC Name |

calcium bis(4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate) |

InChI |

InChI=1S/C24H29NO5.Ca/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/t17-,21+;/m1./s1 |

InChI Key |

SLERTBUHPREHKD-JKSHRDEXSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O.[Ca] |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O.[Ca] |

Appearance |

Assay:≥98%A crystalline solid |

Synonyms |

Sacubitril |

Origin of Product |

United States |

Preparation Methods

Synthesis of AHU-377 Acid

The precursor, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride, undergoes succinylation in dichloromethane (DCM) with triethylamine (TEA) as a base. Succinic anhydride is added at 0°C, and the reaction proceeds at room temperature for 4 hours. The crude product is washed with 1M HCl and purified via solvent evaporation, yielding AHU-377 acid with 97.5–98.5% purity by HPLC.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (TEA) |

| Temperature | 0°C (initial), 20°C (main) |

| Reaction Time | 4 hours |

| Yield | 98.5% |

Calcium Salt Formation

The AHU-377 acid is converted to its calcium salt through a metathesis reaction. Aqueous solutions of AHU-377 sodium salt are treated with calcium chloride (CaCl₂), precipitating the hemicalcium salt. Patent WO2017003483A1 specifies stoichiometric control to ensure a 1:1 molar ratio of calcium to AHU-377, critical for maintaining the hemicalcium structure.

Crystallization and Polymorphic Control

Crystalline forms of AHU-377 hemicalcium salt are essential for stability and bioavailability. Modification B and HB are the most pharmaceutically relevant polymorphs.

Preparation of Modification B

Modification B is obtained by dissolving AHU-377 hemicalcium salt in a 1:1 ethanol-water mixture at 50°C, followed by seeding with pre-formed Modification B crystals. The suspension is stirred for 12–18 hours, filtered at 50°C, and dried under vacuum. XRPD analysis reveals characteristic peaks at 4.6°, 12.6°, and 19.6° (2θ), while differential scanning calorimetry (DSC) shows a melting onset at 173°C.

XRPD Peaks for Modification B

| 2θ (°) | Relative Intensity (%) |

|---|---|

| 4.6 | 100 |

| 12.6 | 85 |

| 15.5 | 45 |

| 19.6 | 70 |

| 22.5 | 30 |

Preparation of Modification HB

Modification HB, a hydrate form, is synthesized by recrystallization from methanol-water (3:1) at 25°C. This form exhibits a distinct XRPD pattern with peaks at 6.0°, 16.6°, and 18.1° (2θ) and a lower melting onset (62.5°C). Despite its reduced thermal stability, Modification HB offers improved solubility in aqueous formulations.

Purification and Analytical Characterization

Solvent-Based Purification

Crude AHU-377 hemicalcium salt is purified via recrystallization from ethanol or methanol. Ethanol yields higher-purity Modification B (99.8% by HPLC), while methanol favors Modification HB. Thermogravimetric analysis (TGA) confirms <0.1% residual solvent in both forms.

Spectroscopic and Thermal Analysis

-

FT-IR : Carboxylate stretching vibrations at 1580 cm⁻¹ and 1400 cm⁻¹ confirm salt formation.

-

DSC/TGA : Modification B exhibits no weight loss below 150°C, indicating non-hygroscopicity, whereas Modification HB shows 7.2% weight loss due to water release.

Industrial-Scale Manufacturing

Continuous Flow Synthesis

Recent patents describe a continuous process where AHU-377 acid and calcium chloride are mixed in a microreactor at 50°C, achieving 99% conversion in <10 minutes. This method reduces batch-to-batch variability and scales to >100 kg/day.

Stability under Manufacturing Conditions

Modification B remains stable for >24 months at 25°C/60% RH, meeting ICH guidelines. Accelerated stability studies (40°C/75% RH) show no polymorphic transitions or degradation, validating its use in solid dosage forms.

Comparative Analysis of Crystalline Forms

| Property | Modification B | Modification HB |

|---|---|---|

| Melting Onset (°C) | 173 | 62.5 |

| Hygroscopicity | Non-hygroscopic | Hygroscopic |

| Solubility (mg/mL) | 17.9 (DMSO) | 23.4 (DMSO) |

| Storage Stability | >24 months | 12 months |

Scientific Research Applications

Overview

AHU-377 hemicalcium salt, also known as sacubitril hemicalcium salt, is a potent neprilysin inhibitor that plays a crucial role in the treatment of heart failure and hypertension. It is primarily used in combination with valsartan in the medication LCZ696. This compound enhances the effects of natriuretic peptides by inhibiting neprilysin, an enzyme responsible for their degradation. The following sections explore its scientific research applications across various fields.

Cardiovascular Research

AHU-377 hemicalcium salt has been extensively studied for its effects on cardiovascular health, particularly in relation to heart failure management. The compound's mechanism involves increasing the levels of natriuretic peptides, which contribute to vasodilation and diuresis.

- Case Study : In a study involving Dahl salt-sensitive rats, AHU-377 demonstrated a dose-dependent antihypertensive effect, significantly reducing mean arterial pressure at doses of 30 and 100 mg/kg .

Pharmacology

As a prodrug, AHU-377 is converted into its active form, LBQ657, which directly inhibits neprilysin. This conversion is critical for its pharmacological efficacy.

- Pharmacokinetics : The compound is rapidly absorbed with a maximum concentration reached within 0.5 to 1.1 hours post-administration . Its half-life allows for sustained effects on blood pressure regulation.

Biochemistry

AHU-377 serves as a model compound for studying neprilysin inhibition and related biochemical pathways.

- Mechanism of Action : The inhibition of neprilysin leads to increased concentrations of vasoactive peptides such as atrial natriuretic peptide and bradykinin, which are essential for cardiovascular homeostasis .

AHU-377 has been evaluated for its potential in treating conditions beyond heart failure, including hypertension and possibly COVID-19 due to its impact on fluid balance and blood pressure regulation.

- Combination Therapy : The combination of AHU-377 with valsartan has shown significant efficacy in managing mild to moderate hypertension and chronic heart failure .

Industrial Applications

In pharmaceutical development, AHU-377 hemicalcium salt is utilized in creating formulations aimed at enhancing drug stability and bioavailability.

- Formulation Advantages : The hemicalcium salt form exhibits improved hygroscopicity and chemical stability compared to other salt forms, making it advantageous for long-term storage and consistent dosing .

Mechanism of Action

Sacubitril hemicalcium salt is a prodrug that is converted to its active metabolite, LBQ657, by de-ethylation via esterases. LBQ657 inhibits neprilysin, an enzyme responsible for degrading natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). By inhibiting neprilysin, sacubitril hemicalcium salt increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which help reduce blood pressure and alleviate heart failure symptoms .

Comparison with Similar Compounds

Physicochemical Properties :

Pharmacokinetics :

- Rapid absorption (tmax for AHU-377: 0.5–1.1 hours; LBQ657 tmax: 1.9–3.5 hours) .

- LBQ657 exhibits a prolonged half-life (t1/2: 9.9–11.1 hours), supporting once-daily dosing in clinical use .

Comparison with Similar Neprilysin Inhibitors

Candoxatril

- IC50: Not explicitly reported, but described as a neutral endopeptidase inhibitor for heart failure .

- Specificity : Selective for NEP.

- Therapeutic Use : Investigated for heart failure but less clinically impactful than LCZ696.

- Limitations : Lacks the dual mechanism of ARNis like LCZ696.

NEP-IN-1

Phosphoramidon Disodium

Racecadotril (Acetorphan)

Thiorphan

SQ28603

Comparative Data Table

Advantages of AHU-377 Hemicalcium Salt

Dual Mechanism in LCZ696 : Synergistic NEP inhibition (via LBQ657) and angiotensin receptor blockade (via valsartan) enhance efficacy in heart failure .

Prodrug Design : Improved bioavailability and sustained activity due to LBQ657’s long half-life .

Stability : Crystalline form reduces hygroscopicity, facilitating storage and formulation .

Clinical Validation : Reduces cardiovascular death by 20% and hospitalization by 21% vs. enalapril in heart failure trials .

Chemical Reactions Analysis

Ester Hydrolysis to Active Metabolite LBQ657

AHU-377 is a prodrug activated by esterase-mediated hydrolysis:

| Reaction | Enzyme/Conditions | Outcome | Pharmacokinetic Data |

|---|---|---|---|

| Ethyl ester hydrolysis | Esterases (in vivo) | LBQ657 (active neprilysin inhibitor) | Plasma t₁/₂: 9.9–11.1 hours |

Key Findings :

- Hydrolysis occurs rapidly (tₘₐₓ: 1.9–3.5 hours post-dose) .

- LBQ657 inhibits neprilysin (IC₅₀: 5 nM), increasing natriuretic peptides (ANP, BNP) by >4-fold .

Synthetic Pathway for AHU-377 Intermediate

The synthetic route involves multi-step organic reactions:

Critical Notes :

- Mitsunobu reaction avoids traditional Boc protection, improving atom economy .

- Final hydrolysis under acidic conditions yields AHU-377 free acid, converted to the calcium salt .

Polymorphic Transformations

AHU-377 calcium salt exhibits multiple crystalline forms, influenced by hydration and solvent:

Stability Under Storage Conditions

Reactivity in Formulation

In LCZ696, AHU-377 calcium salt reacts with valsartan via hydrogen bonding, forming a supramolecular complex:

Key Data Tables

Table 1: Comparative Reactivity of AHU-377 Polymorphs

| Property | Modification B | Trihydrate (Form I) | Amorphous |

|---|---|---|---|

| Melting Point | >140°C (dec.) | 105°C (dehydration) | N/A |

| Solubility (DMSO) | Slight | Moderate | High |

| Hygroscopicity | Low | High | Moderate |

Table 2: Reaction Yields in Synthetic Pathway

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Mitsunobu Reaction | 85–90 | 98 |

| Wittig Reaction | 75–80 | 95 |

| Final Hydrolysis | 90 | 99 |

Q & A

Q. What is the mechanism of action of AHU-377 hemicalcium salt as a neprilysin (NEP) inhibitor, and how does its prodrug design influence experimental outcomes?

AHU-377 hemicalcium salt acts as a prodrug that undergoes enzymatic cleavage to form its active metabolite, LBQ657, which inhibits NEP with an IC50 of 5 nM. The prodrug itself (AHU-377) does not exhibit NEP-inhibitory activity, necessitating careful monitoring of its conversion kinetics in vitro and in vivo. Researchers should use high-performance liquid chromatography (HPLC) or LC-MS to quantify LBQ657 levels during experiments, ensuring enzymatic conditions (e.g., liver microsomes or plasma esterases) are optimized for conversion .

Q. How is AHU-377 hemicalcium salt utilized in the development of LCZ696, and what experimental considerations arise from its combination with valsartan?

AHU-377 and valsartan are combined in a 1:1 molar ratio to form LCZ696, a dual-acting angiotensin receptor-neprilysin inhibitor (ARNI). Researchers must account for pharmacokinetic interactions, as AHU-377’s rapid conversion to LBQ657 (tmax 1.9–3.5 h in humans) may overlap with valsartan’s absorption profile. Dose-response studies in hypertensive rat models (e.g., Sprague-Dawley or double-transgenic rats) should validate synergistic effects on blood pressure reduction and natriuretic peptide elevation .

Q. What in vitro and in vivo models are standard for evaluating AHU-377 hemicalcium salt’s efficacy and pharmacokinetics?

- In vitro : Use cardiac fibroblasts or cardiomyocytes to assess LBQ657’s inhibition of collagen accumulation or hypertrophy. Enzyme-linked immunosorbent assays (ELISAs) can measure atrial natriuretic peptide (ANP) levels in cell supernatants .

- In vivo : Dog models are preferred for urinary sodium excretion studies, as AHU-377 potentiates ANP-induced natriuresis (e.g., from 17.3 ± 3.6 to 199.5 ± 18.4 μequiv/kg/min in dogs) . Rodent models (e.g., Sprague-Dawley rats) are suitable for LCZ696 pharmacokinetic profiling, with plasma sampling at intervals aligned with LBQ657’s t1/2 (9.9–11.1 h) .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to ensure consistent conversion of AHU-377 to LBQ657 across different biological matrices?

Enzymatic conversion efficiency varies by matrix (e.g., plasma vs. tissue homogenates). Pre-treat samples with esterase inhibitors to stabilize AHU-377 before analysis. Validate conversion rates using species-specific liver microsomes and adjust incubation times (e.g., 30–60 minutes at 37°C) to match physiological conditions .

Q. What methodological challenges arise when reconciling contradictory data on AHU-377’s effects in different animal models?

Discrepancies in urinary sodium excretion between species (e.g., dogs vs. rodents) may stem from interspecies differences in NEP expression or renal physiology. Mitigate this by normalizing doses to body surface area (BSA) using conversion tables (e.g., mg/kg to mg/m² for translational relevance) and including species-specific positive controls (e.g., thiorphan for NEP inhibition) .

Q. How should pharmacokinetic parameters guide dosing schedules in chronic studies involving AHU-377 hemicalcium salt?

LBQ657’s t1/2 (~10 h) supports once-daily dosing in rodents, but twice-daily administration may be needed to maintain steady-state levels in faster-metabolizing species. Use non-compartmental analysis (NCA) to calculate AUC and Cmax, ensuring trough concentrations remain above the IC50 for sustained NEP inhibition .

Q. What strategies are effective in designing studies to evaluate AHU-377’s role in LCZ696’s cardioprotective effects?

Use pressure-overload models (e.g., transverse aortic constriction in mice) to assess LCZ696’s impact on cardiac hypertrophy and fibrosis. Compare LCZ696 to valsartan monotherapy, focusing on endpoints like NT-proBNP reduction and left ventricular ejection fraction (LVEF). Maintain strict molar ratios (1:1) to avoid confounding results .

Q. How can researchers address stability issues with AHU-377 hemicalcium salt during long-term storage and solution preparation?

Store lyophilized powder at -20°C in airtight, light-protected containers (stable for 3 years). For DMSO stock solutions (54 mg/mL), aliquot and store at -80°C (6-month stability). Avoid freeze-thaw cycles and confirm solubility limits in aqueous buffers (e.g., PBS) to prevent precipitation in in vivo formulations .

Q. What computational or experimental methods are recommended for calculating species-specific equivalent doses of AHU-377 hemicalcium salt?

Use BSA-based dose translation (e.g., FDA guidelines) and allometric scaling. For example, a 10 mg/kg dose in rats (BSA ~0.15 m²/kg) translates to ~1.62 mg/kg in humans (BSA ~1.62 m²/kg). Validate scaling with pilot pharmacokinetic studies .

Q. How can researchers differentiate AHU-377’s NEP inhibition from off-target effects in complex biological systems?

Employ selective NEP inhibitors (e.g., phosphoramidon) as controls in enzyme activity assays. Use siRNA knockdown or NEP<sup>-/-</sup> models to confirm target specificity. Pair LCZ696 with angiotensin II challenge to isolate NEP-dependent effects from angiotensin receptor blockade .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.